

Application Note: Quantitative Analysis of Angulatin B in Botanical Extracts using HPLC-MS

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Compound of Interest		
Compound Name:	Angulatin B	
Cat. No.:	B12392270	Get Quote

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Abstract

This application note details a sensitive and specific method for the quantitative analysis of **Angulatin B**, a sesquiterpene polyol ester isolated from Celastrus angulatus, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described protocol is applicable to researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development who require accurate quantification of **Angulatin B** in botanical extracts or other matrices.

Introduction

Angulatin B is a natural product found in the root bark of Celastrus angulatus.[1] It belongs to the class of sesquiterpene polyol esters and possesses a β -dihydroagarofuran skeleton. The molecular formula of Angulatin B is C₃₄H₄₆O₁₅, with a molecular weight of 694.72 g/mol .[1] The structure of Angulatin B is characterized by a complex arrangement of ester functional groups, including three acetate groups, one isobutyrate group, and one furanocrylate group, attached to the core sesquiterpene structure. The intricate nature of this molecule necessitates a highly selective and sensitive analytical technique for its accurate quantification. This application note provides a comprehensive protocol for the analysis of Angulatin B using HPLC-MS, a powerful tool for the separation and detection of complex natural products.



Experimental Protocols Sample Preparation

- Extraction of **Angulatin B** from Botanical Material:
 - Grind dried and powdered root bark of Celastrus angulatus to a fine powder.
 - Perform extraction with methanol at room temperature with agitation for 24 hours.
 - Filter the extract and concentrate under reduced pressure to obtain a crude methanol extract.
 - Further partition the crude extract with solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to enrich the fraction containing **Angulatin B**. **Angulatin B** is expected to be in the moderately polar to polar fractions.
- Preparation of Standard Solutions:
 - Prepare a stock solution of Angulatin B standard (1 mg/mL) in methanol.
 - Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
- Preparation of Samples for HPLC-MS Analysis:
 - Accurately weigh a portion of the enriched botanical extract and dissolve it in methanol to a final concentration of 1 mg/mL.
 - \circ Filter the sample solution through a 0.22 μm syringe filter prior to injection into the HPLC system.

HPLC-MS Method

The following HPLC-MS parameters are recommended for the analysis of **Angulatin B**. Optimization may be required based on the specific instrument and column used.

Table 1: HPLC Parameters



Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-20 min: 10% B
Flow Rate	0.3 mL/min
Injection Volume	5 μL
Column Temperature	30 °C

Table 2: Mass Spectrometry Parameters

Parameter	Value		
Ionization Mode	Electrospray Ionization (ESI), Positive		
Scan Mode	Multiple Reaction Monitoring (MRM)		
Capillary Voltage	3.5 kV		
Source Temperature	120 °C		
Desolvation Temperature	350 °C		
Cone Gas Flow	50 L/hr		
Desolvation Gas Flow	600 L/hr		
Collision Gas	Argon		

Quantitative Analysis

Quantification of **Angulatin B** is performed using an external standard calibration curve. The peak area of the analyte in the samples is compared to the calibration curve to determine the



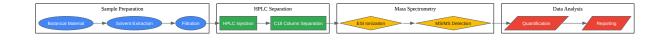
concentration.

Table 3: Predicted Quantitative Data for Angulatin B

Analyte	Retention Time (min)	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Limit of Detection (LOD) (ng/mL)	Limit of Quantific ation (LOQ) (ng/mL)
Angulatin B	~12.5	695.29 [M+H] ⁺	575.24, 455.19, 335.14	20, 35, 50	0.5	1.5

Note: The retention time and collision energies are estimated and may require optimization.

Experimental Workflow



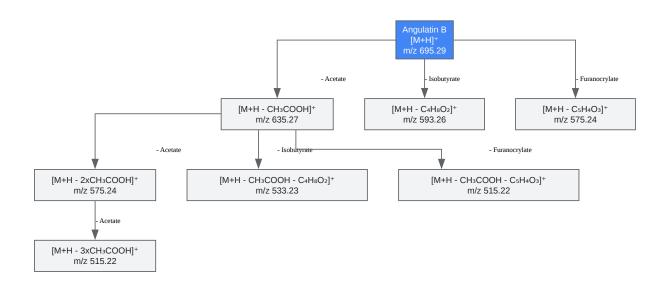
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Caption: Workflow for the HPLC-MS analysis of **Angulatin B**.

Signaling Pathway and Fragmentation

The mass spectrometric fragmentation of **Angulatin B** is predicted to proceed through the neutral loss of its various ester side chains. The β -dihydroagarofuran core provides a stable scaffold, and the initial fragmentation events are likely to involve the cleavage of the ester bonds.





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Caption: Predicted fragmentation pathway of Angulatin B.

Conclusion

The HPLC-MS method described in this application note provides a reliable and sensitive approach for the quantitative analysis of **Angulatin B**. The detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection will enable researchers to accurately determine the concentration of this bioactive sesquiterpene polyol ester in various samples, facilitating further research into its pharmacological properties and potential applications.

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References

- 1. medchemexpress.com [medchemexpress.com]
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